替普瑞酮

科学研究应用

特普伦酮具有广泛的科学研究应用:

化学: 用于研究异构体分离和定量分析方法。

生物学: 特普伦酮因其对胃粘膜细胞的影响及其在增强糖脂生物合成中的作用而被研究。

医学: 特普伦酮用作抗溃疡剂,并因其对盐酸、阿司匹林和乙醇等各种因素引起的胃粘膜损伤的保护作用而被研究

工业: 特普伦酮在制药行业用于生产抗溃疡药物.

作用机制

特普伦酮通过促进胃粘膜中聚合物糖蛋白和磷脂的生物合成,发挥胃粘膜保护剂的作用。这增强了粘膜的防御功能,并有助于胃损伤的愈合。 特普伦酮增加损伤区域的胃粘液量,而不影响胃液分泌等生理功能 .

与相似化合物的比较

特普伦酮因其特定的作用机制及其增强胃粘膜中重要大分子蛋白和磷脂生物合成的能力,与其他类似化合物相比具有独特之处。类似化合物包括:

角鲨烯: 因其抗氧化性能而被使用。

生育三烯酚: 以其保护作用对抗氧化应激而闻名。

还原辅酶Q10: 因其在细胞能量产生中的作用而被使用.

特普伦酮因其在治疗胃溃疡中的特定应用及其独特的作用机制而脱颖而出。

生化分析

Biochemical Properties

Teprenone interacts with various enzymes and proteins to exert its effects. It enhances the biosynthesis of glycolipids in microsomes of gastric mucosal cells . This involves increasing the number of important macromolecule proteins and phospholipids as a defense factor in gastric mucosa and gastric mucus .

Cellular Effects

Teprenone has been reported to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol, and to improve the poor proliferative capacity of gastric mucosal proliferation cells in hydrocortisone-induced ulcers . It maintains the homeostasis of gastric mucosal proliferation cells to promote the healing of mucosal injury .

Molecular Mechanism

Teprenone’s protective effect may be partially derived from heat shock protein 70 (HSP70) induction in gastric mucosal cells . It enhances the biosynthesis of prostaglandin E2 in the gastric body and esophageal mucosa of normal rats .

Temporal Effects in Laboratory Settings

Acute hypoxia and reoxygenation cause the expression levels of oxidative stress and apoptosis-related factors in the stomach and intestine to increase first and then decrease within 0–48 h . A total of 400-mg/kg treatment of teprenone can protect stomach and intestinal tissues to a certain extent .

Dosage Effects in Animal Models

The protective effect of teprenone on intestinal stress was investigated in Lateolabrax maculatus, an important economic fish species in southern China . The study found that a 400-mg/kg treatment of teprenone can effectively protect oxidative stress and apoptosis within 0–48 h after acute hypoxia and reoxygenation and enhance non-specific immunity .

Metabolic Pathways

It is known to enhance the biosynthesis of glycolipids in microsomes of gastric mucosal cells .

准备方法

合成路线及反应条件

特普伦酮可以通过多种方法合成。一种常见的合成路线是使用(2E, 6E)-法呢醇作为起始原料。合成过程经过五个连续反应:

- 与亚硫酰氯或磺酸酐反应。

- 与乙酰乙酸酯钠盐反应。

- 在碱性溶液中进行水解和脱羧反应。

- 与乙烯基卤化镁反应。

- 在催化剂存在下,与乙酰乙酸烷基酯反应 .

另一种方法是在碘化亚铜存在下,使香叶基香叶基与丙酮和二异丙基锂反应,合成全反式特普伦酮 .

工业生产方法

特普伦酮的工业生产通常采用亚临界流体色谱法分离其结构异构体(单顺式和全反式)。 与气相色谱法和高效液相色谱法等传统方法相比,该方法具有更好的分离度和运行时间 .

化学反应分析

特普伦酮会发生多种化学反应,包括:

氧化: 特普伦酮可被氧化形成不同的氧化产物。

还原: 还原反应可将特普伦酮转化为其还原形式。

取代: 特普伦酮可以与各种试剂发生取代反应。

这些反应中常用的试剂包括亚硫酰氯、乙酰乙酸酯钠盐、乙烯基卤化镁和乙酰乙酸烷基酯 . 这些反应产生的主要产物包括特普伦酮的不同异构体和衍生物。

相似化合物的比较

Teprenone is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance the biosynthesis of important macromolecule proteins and phospholipids in the gastric mucosa. Similar compounds include:

Squalene: Used for its antioxidant properties.

Tocotrienol: Known for its role in protecting against oxidative stress.

Reduced coenzyme Q10: Used for its role in cellular energy production.

Teprenone stands out due to its specific application in the treatment of gastric ulcers and its unique mechanism of action.

属性

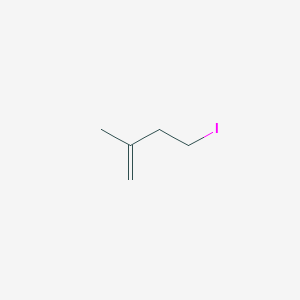

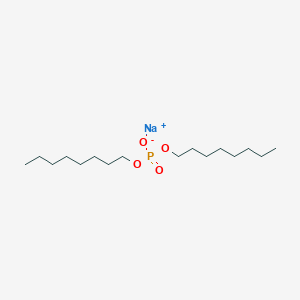

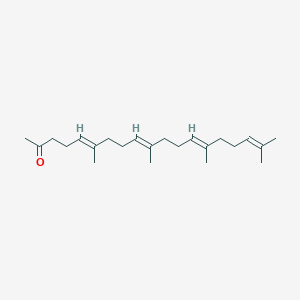

IUPAC Name |

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166719 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3796-63-2, 6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPRENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does teprenone protect the gastric mucosa?

A1: Teprenone exerts its gastroprotective effects through multiple mechanisms. [, , , , , , ] It stimulates the synthesis and secretion of gastric mucus, forming a protective barrier against damaging agents. [, , ] Additionally, teprenone inhibits neutrophil infiltration into gastric tissues, reducing inflammation and oxidative stress. [, , ] It also enhances mucosal blood flow, supporting tissue repair and regeneration. [, , ]

Q2: Does teprenone affect nitric oxide synthase (NOS) activity in the gastric mucosa?

A2: Yes, research suggests that teprenone can prevent the decrease in constitutive NOS (cNOS) activity observed in stress-induced gastric lesions. [] Maintaining cNOS activity is important for preserving gastric mucus production and inhibiting neutrophil infiltration, contributing to teprenone's protective effects. []

Q3: How does teprenone impact the gut microbiota in ulcerative colitis models?

A3: In a study using a TNBS-induced ulcerative colitis rat model, teprenone demonstrated an ability to modulate the gut microbiota composition. [] It inhibited the elevation of pro-inflammatory bacteria like Fusobacterium, E. coli, and P. gingivalis while promoting the growth of beneficial bacteria like M. timidum. [] This modulation of the gut microbiota likely contributes to the drug’s anti-inflammatory effects in ulcerative colitis.

Q4: What is the molecular formula and weight of teprenone?

A4: Teprenone has the molecular formula C23H38O and a molecular weight of 330.55 g/mol.

Q5: Is there information available on the material compatibility and stability of teprenone?

A5: The provided research articles primarily focus on the biological effects and clinical applications of teprenone. Information regarding its material compatibility and stability under various conditions is limited within these studies and may require further investigation.

Q6: Does teprenone exhibit any catalytic properties?

A6: The provided research does not indicate any catalytic properties of teprenone. Its primary mode of action involves interacting with biological targets rather than catalyzing chemical reactions.

Q7: Have any computational studies been conducted on teprenone?

A7: The provided research focuses on in vitro and in vivo studies. Information on computational chemistry studies, such as simulations, calculations, or QSAR models, is not included in these publications.

Q8: How do structural modifications of teprenone affect its activity?

A8: Studies comparing teprenone with gefarnate (geranyl farnesylacetate), a structurally similar drug, provide some insights into the SAR. [] Both compounds share a similar mechanism of action, but teprenone appears to be more effective in certain models. [] This suggests that the specific acyclic polyisoprenoid structure of teprenone is crucial for its optimal activity.

Q9: What is known about the stability and formulation of teprenone?

A9: The provided research does not delve into the specific details regarding the stability of teprenone under various storage conditions or the development of different formulations. Further investigation is required to gain insights into these aspects.

Q10: Is there information on the SHE (Safety, Health, and Environment) regulations regarding teprenone?

A10: The research primarily focuses on the therapeutic aspects of teprenone. Specific details regarding SHE regulations, risk minimization, and responsible practices are not discussed within these publications.

Q11: How is teprenone absorbed, distributed, metabolized, and excreted (ADME)?

A11: While the provided research does not elaborate on the detailed ADME profile of teprenone, some studies indicate its oral bioavailability. [, ] Further research is needed to fully understand the drug's pharmacokinetic properties.

Q12: Has teprenone shown efficacy in animal models of gastric ulcers?

A12: Yes, teprenone has consistently demonstrated a protective effect against gastric mucosal lesions in various animal models, including those induced by ethanol, stress, NSAIDs, and H. pylori infection. [, , , , , ] These models have provided valuable insights into the drug’s mechanisms of action and potential therapeutic benefits.

Q13: What is the evidence from clinical trials regarding teprenone's efficacy in treating gastric ulcers?

A13: Clinical trials have shown that teprenone, often in combination with other drugs like H2 blockers or PPIs, can effectively promote ulcer healing and reduce the recurrence of gastric and duodenal ulcers. [, , , ]

Q14: Beyond its gastroprotective effects, are there other potential therapeutic applications for teprenone?

A14: Research suggests that teprenone might have potential benefits in other areas:

- Alzheimer's disease: A randomized controlled trial indicated that teprenone might improve cognitive function in Alzheimer’s disease patients, particularly those with mild medial temporal area atrophy. []

- Hearing loss: Teprenone has shown protective effects against noise-induced hearing loss in animal models, possibly by inducing HSPs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)